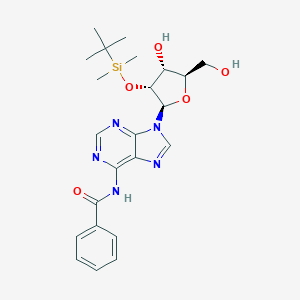

2'-TBDMS-Bz-rA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-[9-[(2R,3R,4R,5R)-3-[tert-butyl(dimethyl)silyl]oxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31N5O5Si/c1-23(2,3)34(4,5)33-18-17(30)15(11-29)32-22(18)28-13-26-16-19(24-12-25-20(16)28)27-21(31)14-9-7-6-8-10-14/h6-10,12-13,15,17-18,22,29-30H,11H2,1-5H3,(H,24,25,27,31)/t15-,17-,18-,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZQPQOSSEMTXOW-UVLLPENVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[Si](C)(C)O[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31N5O5Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2'-TBDMS-Bz-rA in Oligonucleotide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N-Benzoyl-5'-O-(4,4-Dimethoxytrityl)-2'-O-[(tert-butyl)dimethylsilyl]adenosine-3'-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite, commonly referred to as 2'-TBDMS-Bz-rA. It is a crucial building block in the chemical synthesis of RNA, a field of pivotal importance for advancements in therapeutics, diagnostics, and fundamental biological research. This document delves into its chemical nature, its role in solid-phase RNA synthesis, and the associated experimental protocols and quantitative data.

Core Concepts: Understanding this compound

This compound is a ribonucleoside phosphoramidite, a monomer unit used in the automated solid-phase synthesis of RNA oligonucleotides. The molecule is meticulously designed with several protecting groups to ensure the specific and controlled formation of the desired RNA sequence.

-

Full Chemical Name: N-Benzoyl-5'-O-(4,4-Dimethoxytrityl)-2'-O-[(tert-butyl)dimethylsilyl]adenosine-3'-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite

The strategic placement of protecting groups is fundamental to the success of oligonucleotide synthesis. In this compound, these are:

-

5'-O-Dimethoxytrityl (DMT): An acid-labile group protecting the 5'-hydroxyl of the ribose sugar. Its removal at the beginning of each synthesis cycle allows for the stepwise addition of the next nucleotide.

-

2'-O-tert-butyldimethylsilyl (TBDMS): A bulky silyl ether group that protects the 2'-hydroxyl of the ribose. This is critical in RNA synthesis to prevent unwanted side reactions and chain cleavage. The TBDMS group is stable under the conditions of the synthesis cycle but can be selectively removed at the end of the synthesis using a fluoride source.[1]

-

N-Benzoyl (Bz): Protects the exocyclic amine of the adenine base. This prevents the amine group from participating in undesirable side reactions during the phosphoramidite coupling steps.[2] The benzoyl group is removed under basic conditions during the final deprotection step.

-

3'-O-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite: The reactive moiety that, upon activation, couples with the free 5'-hydroxyl of the growing oligonucleotide chain, forming a phosphite triester linkage. The cyanoethyl group protecting the phosphate is also removed during the final basic deprotection.

References

An In-depth Technical Guide to N⁶-Benzoyl-2'-O-(tert-butyldimethylsilyl)adenosine Derivatives in Oligonucleotide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N⁶-Benzoyl-2'-O-(tert-butyldimethylsilyl)adenosine (2'-TBDMS-Bz-rA) derivatives, crucial reagents in the chemical synthesis of RNA oligonucleotides. We will delve into the full chemical name and structure, its applications in drug development, detailed experimental protocols, and quantitative data.

Core Concepts: The Role of Protecting Groups in RNA Synthesis

The chemical synthesis of RNA is a stepwise process that requires the precise assembly of ribonucleoside phosphoramidites. To prevent unwanted side reactions and ensure the correct sequence is assembled, various functional groups on the nucleoside are temporarily blocked using protecting groups. The this compound phosphoramidite is an adenosine building block equipped with several such groups, each serving a specific purpose.[1][2]

-

N⁶-Benzoyl (Bz) Group: This group protects the exocyclic amino group of the adenine base, preventing it from participating in undesired side reactions during the oligonucleotide synthesis cycle.[1][2]

-

2'-O-tert-butyldimethylsilyl (TBDMS) Group: The 2'-hydroxyl group of the ribose is protected by the TBDMS group. This is critical in RNA synthesis to prevent chain branching and degradation.[2][3] This group is stable throughout the synthesis but can be removed during the final deprotection steps.[]

-

5'-O-Dimethoxytrityl (DMT) Group: The DMT group protects the 5'-hydroxyl group, which is the site of chain extension. Its removal at the beginning of each synthesis cycle allows for the coupling of the next phosphoramidite.[2]

-

3'-O-(β-cyanoethyl-N,N-diisopropyl)phosphoramidite: This reactive group at the 3' position enables the formation of the phosphodiester linkage with the 5'-hydroxyl of the growing oligonucleotide chain.[2]

Full Chemical Name and Structure

The abbreviated name this compound typically refers to the phosphoramidite form used in synthesis. The full chemical name is N-Benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-O-[(1,1-dimethylethyl)dimethylsilyl]-adenosine, 3'-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite] .[5]

Synonyms: DMT-2'O-TBDMS-rA(bz) Phosphoramidite[6], N⁶-Benzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-O-(t-butyl-dimethylsilyl)-L-adenosine-3'-cyanoethyl Phosphoramidite[]

Below is a diagram illustrating the structure of this fully protected adenosine phosphoramidite.

Caption: Structure of the fully protected this compound phosphoramidite.

Applications in Drug Development

This protected adenosine phosphoramidite is a fundamental component in the synthesis of RNA oligonucleotides for various therapeutic and research applications.[2] These include:

-

RNA interference (RNAi): Synthesis of small interfering RNAs (siRNAs) for gene silencing studies and therapeutic development.[5]

-

Antisense Oligonucleotides: Creation of RNA sequences that can bind to specific mRNA targets to modulate gene expression.

-

Aptamers: Development of RNA-based aptamers with high affinity and specificity for various molecular targets.

-

Ribozymes: Synthesis of catalytic RNA molecules.

The stability conferred by the protecting groups, particularly the TBDMS group, makes the resulting oligonucleotides more resistant to nuclease degradation, which is advantageous for in vivo applications.[]

Quantitative Data

The quality and purity of the phosphoramidite are critical for successful oligonucleotide synthesis. The following table summarizes typical specifications.

| Parameter | Specification | Analysis Method |

| Purity | ≥98% | HPLC |

| Purity | ≥99% | ³¹P-NMR |

| Water Content | ≤0.3% | Karl Fischer |

| P(III) Impurities | ≤0.5% | ³¹P-NMR |

| Data compiled from multiple sources.[][5][7] |

Experimental Protocols

This protocol provides a representative example for the synthesis of the RNA phosphoramidite.

-

N⁶-Benzoylation: Adenosine is peracylated with benzoyl chloride in pyridine. The O-benzoyl groups are then selectively hydrolyzed using a mild base like sodium methoxide in methanol to yield N⁶-benzoyl adenosine. Typical yields for this step are around 80%.[2]

-

5'-O-DMT Protection: N⁶-benzoyl adenosine is reacted with 4,4'-dimethoxytrityl chloride (DMT-Cl) in pyridine to protect the 5'-hydroxyl group. The reaction is monitored by Thin Layer Chromatography (TLC).[2]

-

2'-O-TBDMS Protection: The 5'-O-DMT-N⁶-benzoyl-adenosine is reacted with tert-butyldimethylsilyl chloride (TBDMS-Cl) to protect the 2'-hydroxyl group. This step is crucial for RNA synthesis to prevent branching.[2]

-

3'-Phosphitylation: The resulting protected nucleoside is dissolved in an anhydrous solvent (e.g., dichloromethane or THF). N,N-diisopropylethylamine (DIPEA) is added, followed by the phosphitylating agent, 2-cyanoethyl N,N-diisopropylchlorophosphoramidite. The product is purified using silica gel chromatography.[2]

Caption: Workflow for the synthesis of the this compound phosphoramidite.

This protocol outlines a single cycle of nucleotide addition using an automated DNA/RNA synthesizer.

-

Detritylation: The 5'-DMT group is removed from the support-bound nucleoside using a mild acid.

-

Coupling: The this compound phosphoramidite is activated and coupled to the free 5'-hydroxyl group of the growing RNA chain. Coupling times are generally longer for RNA synthesis compared to DNA.[2]

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated ("capped") to prevent them from participating in subsequent cycles. This is typically done with a mixture of acetic anhydride and 1-methylimidazole.[2]

-

Oxidation: The newly formed phosphite triester linkage is oxidized to the more stable phosphate triester.

This four-step cycle is repeated for each nucleotide added to the sequence.[3]

Caption: The automated solid-phase RNA synthesis cycle.

After synthesis, the RNA must be cleaved from the solid support and all protecting groups removed.

-

Cleavage and Base Deprotection: The support is treated with a reagent such as a mixture of aqueous ammonia and ethanol or methylamine (AMA) to cleave the oligonucleotide from the support and remove the benzoyl and cyanoethyl protecting groups.[2][8]

-

2'-O-TBDMS Group Removal (Desilylation): The TBDMS groups are removed by treatment with a fluoride source, such as triethylamine trihydrofluoride (TEA·3HF) or tetrabutylammonium fluoride (TBAF).[8][9]

-

Purification: The fully deprotected oligonucleotide is purified, typically by High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE).[2]

Caption: Post-synthesis deprotection and purification workflow.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 5. DMT-2′O-TBDMS-rA (bz) 亚磷酰胺 | Sigma-Aldrich [sigmaaldrich.com]

- 6. DMT-2'O-TBDMS-rA(bz) Phosphoramidite | 104992-55-4 [chemicalbook.com]

- 7. rA(Bz)-CE phosphoramidite [bioneer.co.kr]

- 8. glenresearch.com [glenresearch.com]

- 9. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

The Gatekeeper of RNA Synthesis: A Technical Guide to the TBDMS Protecting Group

For Researchers, Scientists, and Drug Development Professionals

The precise chemical synthesis of ribonucleic acid (RNA) is a cornerstone of modern molecular biology and therapeutic development. From the construction of siRNAs and guide RNAs for gene editing to the synthesis of mRNA vaccines, the ability to produce high-fidelity RNA oligonucleotides is paramount. A key challenge in this process is the strategic protection of the reactive 2'-hydroxyl group of the ribose sugar. This in-depth technical guide focuses on the function and application of the tert-butyldimethylsilyl (TBDMS) protecting group, a stalwart in solid-phase RNA synthesis.

The Core Function of the TBDMS Protecting Group

The primary role of the TBDMS group in RNA synthesis is to act as a temporary shield for the 2'-hydroxyl (2'-OH) of the ribonucleoside phosphoramidite monomers.[1] If left unprotected, this reactive hydroxyl group would interfere with the desired 3'-to-5' phosphodiester bond formation during the coupling cycle, leading to the formation of undesired 2'-5' linkages, chain branching, and ultimately, cleavage of the nascent RNA strand. The TBDMS group is specifically chosen for its unique properties: it is sufficiently stable to withstand the acidic and basic conditions of the repeated synthesis cycles but can be selectively and efficiently removed at the end of the synthesis using a fluoride-based deprotection strategy.[1]

Quantitative Comparison of 2'-Hydroxyl Protecting Groups

The choice of the 2'-hydroxyl protecting group significantly impacts the efficiency and fidelity of RNA synthesis. The TBDMS group is often compared to other silyl-based protecting groups like TOM (triisopropylsilyloxymethyl) and the orthoester-based ACE (bis(2-acetoxyethoxy)methyl) group. The following table summarizes key quantitative data for these commonly used protecting groups.

| Protecting Group | Average Stepwise Coupling Efficiency (%) | Typical Coupling Time (minutes) | Crude Purity for a 100-mer Oligonucleotide (%) (extrapolated) | Key Advantages | Key Disadvantages |

| TBDMS | >98%[2] | 3 - 6[3] | ~27% | Well-established chemistry, robust | Steric hindrance can lower coupling efficiency for longer oligos |

| TOM | ~99% | 2.5 - 3.5 | ~33% | Reduced steric hindrance leading to higher coupling efficiency and suitability for longer RNA strands[4] | |

| ACE | >99% | < 2 | Not directly compared in sources | Fast coupling rates, high yields, and mild deprotection conditions | Requires a different 5'-silyl protecting group strategy |

Visualizing the Key Processes in TBDMS-based RNA Synthesis

To better understand the role of the TBDMS group, the following diagrams illustrate the key molecular structure, the cyclical synthesis process, and the final deprotection pathway.

Caption: Structure of a TBDMS-protected ribonucleoside phosphoramidite.

Caption: The four-step cycle of solid-phase RNA synthesis.

Caption: The two-step deprotection pathway for synthetic RNA.

Experimental Protocols

The following are detailed methodologies for the key experiments in RNA synthesis using TBDMS-protected phosphoramidites.

Protocol 1: Solid-Phase RNA Synthesis Cycle (Automated)

This protocol outlines a standard automated synthesis cycle on a 1 µmol scale.

Materials:

-

Solid Support: Controlled Pore Glass (CPG) with the initial nucleoside attached.

-

Phosphoramidites: 0.1 M solutions of 2'-TBDMS protected A, C, G, and U phosphoramidites in anhydrous acetonitrile.

-

Activator: 0.25 M 5-Ethylthio-1H-tetrazole (ETT) or 5-Benzylmercapto-1H-tetrazole (BMT) in anhydrous acetonitrile.

-

Deblocking Solution: 3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in dichloromethane.

-

Capping Reagents: Capping Reagent A (Acetic anhydride/Pyridine/THF) and Capping Reagent B (N-Methylimidazole/THF).

-

Oxidizing Solution: 0.02 M Iodine in THF/Pyridine/Water.

-

Washing Solution: Anhydrous acetonitrile.

Procedure:

-

Synthesizer Setup: Install the phosphoramidite vials, reagent bottles, and the solid support column on the automated synthesizer according to the manufacturer's instructions.

-

Initiation: The synthesis program is initiated.

-

Detritylation (Deblocking): The deblocking solution is passed through the column to remove the 5'-dimethoxytrityl (DMT) group from the support-bound nucleoside, exposing the 5'-hydroxyl group. The column is then washed with anhydrous acetonitrile.[5]

-

Coupling: The phosphoramidite and activator solutions are delivered simultaneously to the synthesis column. The coupling reaction proceeds for 3-6 minutes to form a phosphite triester linkage.[3] The column is subsequently washed with anhydrous acetonitrile.

-

Capping: The capping reagents are delivered to the column to acetylate any unreacted 5'-hydroxyl groups, preventing the formation of deletion mutations.[5]

-

Oxidation: The oxidizing solution is introduced to convert the unstable phosphite triester to a stable phosphate triester.[5]

-

Cycle Repetition: Steps 3-6 are repeated for each subsequent nucleotide in the desired RNA sequence.

-

Final Detritylation (Optional): Depending on the downstream purification strategy, the final 5'-DMT group can be removed on the synthesizer (DMT-off) or left on for purification (DMT-on).

Protocol 2: Cleavage and Deprotection

This is a two-step process performed after the completion of the solid-phase synthesis.

Part A: Cleavage from Support and Base/Phosphate Deprotection

Materials:

-

RNA synthesis column containing the fully protected oligonucleotide.

-

Ammonium hydroxide/40% methylamine solution (1:1, v/v) (AMA).[1]

-

Sealable, sterile, RNase-free vials.

-

Heating block.

Procedure:

-

Remove the synthesis column from the synthesizer and carefully transfer the solid support into a sterile, sealable vial.[6]

-

Add 1.0 - 1.5 mL of the AMA solution to the vial.[1]

-

Seal the vial tightly and incubate at 65°C for 10-15 minutes.[1][7]

-

Allow the vial to cool to room temperature.

-

Carefully transfer the supernatant, which contains the cleaved and partially deprotected RNA, to a new sterile, RNase-free tube.

Part B: 2'-TBDMS Group Removal using Triethylamine Trihydrofluoride (TEA·3HF)

This method is often preferred due to its lower sensitivity to moisture.[7]

Materials:

-

Dried, partially deprotected RNA pellet from Part A.

-

Anhydrous Dimethylsulfoxide (DMSO).

-

Triethylamine (TEA).

-

Triethylamine trihydrofluoride (TEA·3HF).

-

Heating block.

-

Quenching buffer (e.g., Glen-Pak RNA Quenching Buffer).

Procedure:

-

Dissolve the dried RNA pellet in 115 µL of anhydrous DMSO. Gentle heating at 65°C for up to 5 minutes may be necessary to fully dissolve the oligonucleotide.[1]

-

Add 60 µL of TEA to the DMSO/RNA solution and mix gently.[1]

-

Add 75 µL of TEA·3HF to the mixture.[1]

-

Cool the reaction mixture on ice.

-

Quench the reaction by adding an appropriate quenching buffer (e.g., 1.75 mL of Glen-Pak RNA Quenching Buffer). The fully deprotected RNA is now ready for purification.

Protocol 3: 2'-TBDMS Group Removal using Tetrabutylammonium Fluoride (TBAF)

This is a traditional method for TBDMS removal.

Materials:

-

Dried, partially deprotected RNA pellet from Part A.

-

1 M Tetrabutylammonium fluoride (TBAF) in Tetrahydrofuran (THF).

-

Quenching buffer (e.g., 1 M Triethylammonium acetate (TEAA), pH 7.0).

Procedure:

-

Dissolve the dried oligonucleotide pellet in 1 M TBAF in THF.

-

Incubate the reaction mixture at room temperature for 12-24 hours.[7][8]

-

Quench the reaction by adding an equal volume of 1 M TEAA buffer.[8]

-

Proceed immediately to desalting and purification to remove excess TBAF and salts.

Conclusion

The TBDMS protecting group remains a vital tool in the chemical synthesis of RNA. Its robust nature during the synthesis cycle, coupled with well-established and reliable deprotection protocols, ensures its continued relevance in research and development. While newer protecting groups offer advantages in terms of coupling efficiency for very long oligonucleotides, a thorough understanding of TBDMS chemistry provides a solid foundation for any scientist involved in the synthesis and application of RNA. The detailed protocols and comparative data presented in this guide serve as a practical resource for optimizing RNA synthesis and achieving high yields of pure, functional oligonucleotides.

References

Role of benzoyl (Bz) protection on adenosine phosphoramidite

An In-depth Technical Guide on the Role of Benzoyl (Bz) Protection on Adenosine Phosphoramidite

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the chemical synthesis of DNA and RNA oligonucleotides via phosphoramidite chemistry, the strategic use of protecting groups is fundamental to ensuring the fidelity and yield of the final product.[1] The exocyclic amino groups of nucleobases, particularly the N⁶ amine of adenosine, are nucleophilic and can engage in undesirable side reactions during the intricate, multi-step synthesis process.[2] To prevent such unwanted reactions and ensure the regioselective formation of the desired phosphodiester backbone, a temporary protecting group is installed on the N⁶ position.[2]

The benzoyl (Bz) group has been widely adopted as a robust and reliable choice for protecting the exocyclic amine of adenosine.[2][3] Its stability under the various conditions of the synthesis cycle, combined with its susceptibility to clean removal during the final deprotection step, makes it a cornerstone of modern oligonucleotide synthesis.[1][2][4] This technical guide provides a comprehensive exploration of the role of benzoyl protection on adenosine phosphoramidite, detailing its function, impact on synthesis efficiency, deprotection protocols, and associated side reactions.

Core Function of the Benzoyl Protecting Group

The primary function of the benzoyl group is to shield the N⁶-amino group of adenine throughout the automated solid-phase synthesis cycle, which consists of four main steps: detritylation, coupling, capping, and oxidation.[1][2][4]

-

Prevention of Side Reactions : If left unprotected, the nucleophilic exocyclic amine of adenosine would react with the activated phosphoramidite monomers during the coupling step. This would lead to the formation of branched oligonucleotide chains and other impurities, severely compromising the quality and yield of the desired full-length product.[1]

-

Stability : The benzoyl group is stable under the mild acidic conditions required for the removal of the 5'-dimethoxytrityl (DMT) group (detritylation) and is inert to the reagents used for coupling, capping, and oxidation.[1][4]

-

Lability : Despite its stability during the synthesis, the benzoyl group is designed to be efficiently removed under basic conditions, typically with concentrated aqueous ammonium hydroxide, during the final post-synthesis processing.[1][4]

Impact on Oligonucleotide Synthesis and Purity

The choice of protecting group significantly influences the efficiency of synthesis and the purity of the final oligonucleotide product.

Synthesis Efficiency and Coupling Kinetics

The use of N⁶-benzoyl-adenosine phosphoramidite is compatible with standard automated solid-phase oligonucleotide synthesis protocols, generally leading to high coupling efficiencies.[4] However, the bulky nature of the benzoyl group, especially in conjunction with other protecting groups on the sugar moiety (as in dibenzoyl adenosine phosphoramidites), can introduce steric hindrance.[5] This may slow down the reaction kinetics, sometimes necessitating the use of more potent activators (e.g., DCI, ETT) or longer coupling times to achieve optimal yields.[5]

Depurination: A Key Side Reaction

A critical side reaction during oligonucleotide synthesis is depurination—the cleavage of the β-N-glycosidic bond between the purine base and the deoxyribose sugar.[6] This occurs under the acidic conditions of the detritylation step, where protonation of the N7 nitrogen of adenine can weaken the glycosidic bond.[7] Depurination leads to the formation of an abasic site, which is cleaved during the final basic deprotection, resulting in truncated oligonucleotide fragments.[7][8]

The electron-withdrawing nature of the benzoyl protecting group can destabilize the glycosidic bond, making N⁶-benzoyl-deoxyadenosine more susceptible to depurination than the unprotected nucleoside.[8] The rate of depurination is influenced by the strength of the acid used for detritylation; for instance, trichloroacetic acid (TCA) causes faster depurination than the milder dichloroacetic acid (DCA).[9][10] While depurination is a concern, optimized synthesis cycles with DCA minimize this side reaction to acceptable levels for routine synthesis.[7][8] Alternative protecting groups, such as phenoxyacetyl (Pac), have been reported to offer superior stability against depurination compared to benzoyl.[11]

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis and use of benzoyl-protected adenosine.

Table 1: Reported Yields for N⁶-Benzoylation of Deoxyadenosine

| Product | Yield | Purification Method | Reference |

|---|---|---|---|

| N-acyl deoxynucleosides (general) | 95% | Crystalline product | [12] |

| 5'-O-dimethoxytrityl-N-benzoyl-2'-deoxyadenosine | 80-90% | Flash chromatography | [12] |

| N⁶-benzoyl adenosine (from peracylation) | ~80% | Not specified |[4] |

Table 2: Deprotection Conditions for Common Adenosine N⁶-Protecting Groups

| Protecting Group | Deprotection Reagent | Conditions | Key Characteristics | Reference |

|---|---|---|---|---|

| Benzoyl (Bz) | Concentrated Ammonium Hydroxide | 5 - 16 hours at 55 °C | Standard, robust, widely used. | [11] |

| Phenoxyacetyl (Pac) | Concentrated Ammonium Hydroxide | 4 hours at 55 °C | Faster deprotection, improved depurination resistance. | [11] |

| Acetyl (Ac) | Aqueous Methylamine / Ammonium Hydroxide (AMA) | 10 minutes at 65 °C | Very fast deprotection, suitable for base-labile oligos. |[13] |

Table 3: Comparative Depurination Half-Times for N⁶-Benzoyl-dA-CPG

| Deblock Reagent | Depurination Half-Time (t½) | Relative Rate | Reference |

|---|---|---|---|

| 3% DCA in Methylene Chloride | ~1.3 hours | 1x | [9] |

| 15% DCA in Methylene Chloride | ~0.43 hours | ~3x faster | [9] |

| 3% TCA in Methylene Chloride | ~0.33 hours | ~4x faster |[9] |

Experimental Protocols

Protocol 1: Synthesis of N⁶-Benzoyl-2'-deoxyadenosine via Transient Protection

This one-flask method efficiently directs benzoylation to the N⁶-amino group by temporarily silylating the hydroxyl groups.[12]

Materials:

-

2'-Deoxyadenosine

-

Anhydrous Pyridine

-

Trimethylchlorosilane (TMSCl)

-

Benzoyl chloride (BzCl)

-

Aqueous pyridine or dilute ammonium hydroxide

-

Standard solvents for work-up and chromatography (Methanol, Ethyl acetate, Hexanes)

Procedure:

-

Drying: Co-evaporate 2'-deoxyadenosine with anhydrous pyridine to remove any residual water.[12]

-

Transient Silylation: Dissolve the dried deoxyadenosine in anhydrous pyridine under an inert atmosphere (e.g., argon). Cool the solution to 0 °C in an ice bath. Add TMSCl dropwise to silylate the 3' and 5' hydroxyl groups.[12]

-

N-Benzoylation: To the same flask, add benzoyl chloride dropwise while maintaining the temperature at 0 °C. Allow the reaction to warm to room temperature and stir for several hours.[12]

-

Deprotection of Silyl Ethers: Quench the reaction by slowly adding it to a mixture of ice and water. Add ammonia solution to hydrolyze the silyl ethers.[2]

-

Work-up and Purification: Extract the N⁶-benzoyl-2'-deoxyadenosine product with an organic solvent like dichloromethane. Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by crystallization or silica gel column chromatography.[2]

Protocol 2: Standard Automated Oligonucleotide Synthesis Cycle

The synthesis is performed on an automated DNA/RNA synthesizer using a solid support, such as Controlled Pore Glass (CPG). The cycle is repeated for each monomer addition.[2][4]

-

Detritylation: The 5'-DMT protecting group of the support-bound nucleoside is removed using a solution of a mild acid, typically dichloroacetic acid (DCA) in dichloromethane, to expose the free 5'-hydroxyl group.[1][4]

-

Coupling: The N⁶-benzoyl adenosine phosphoramidite monomer is activated (e.g., with tetrazole or DCI) and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.[2][4][]

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated using reagents like acetic anhydride to prevent the formation of deletion mutants (n-1 sequences).[1][2]

-

Oxidation: The newly formed, unstable phosphite triester linkage is oxidized to a more stable phosphate triester using a solution of iodine in a THF/water/pyridine mixture.[2][4]

Protocol 3: Post-Synthesis Cleavage and Deprotection

After the final synthesis cycle, the oligonucleotide is cleaved from the solid support and all protecting groups are removed.

-

Cleavage and Base Deprotection: Transfer the CPG support to a sealed vial and add concentrated ammonium hydroxide. Heat the vial at 55 °C for 8-12 hours. This single step cleaves the oligonucleotide from the support, removes the benzoyl groups from the bases, and removes the cyanoethyl groups from the phosphate backbone.[2][15]

-

Purification: After cooling, the ammoniacal solution containing the deprotected oligonucleotide is removed. The crude product can then be desalted and purified by methods such as HPLC or PAGE.[4]

Mandatory Visualizations

Caption: Workflow for the N⁶-benzoylation of deoxyadenosine.

Caption: The four-step automated oligonucleotide synthesis cycle.

Caption: Post-synthesis cleavage and deprotection workflow.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Depurination - Wikipedia [en.wikipedia.org]

- 7. glenresearch.com [glenresearch.com]

- 8. glenresearch.com [glenresearch.com]

- 9. academic.oup.com [academic.oup.com]

- 10. Kinetic studies on depurination and detritylation of CPG-bound intermediates during oligonucleotide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. glenresearch.com [glenresearch.com]

- 15. benchchem.com [benchchem.com]

The Core of Creation: An In-depth Technical Guide to Phosphoramidite Chemistry for RNA Synthesis

For Researchers, Scientists, and Drug Development Professionals

The rise of RNA-based therapeutics, including siRNA, mRNA vaccines, and antisense oligonucleotides, has underscored the critical need for precise and efficient methods of synthetic RNA production. At the forefront of this technology is phosphoramidite chemistry, a robust and automatable solid-phase synthesis method that enables the creation of high-purity RNA oligonucleotides with defined sequences.[1][2] This technical guide provides a comprehensive overview of the core principles of phosphoramidite chemistry for RNA synthesis, complete with detailed experimental protocols, quantitative data for process optimization, and visual diagrams of the key chemical pathways and workflows.

Foundational Principles of Solid-Phase RNA Synthesis

Solid-phase synthesis using the phosphoramidite method is the cornerstone of modern oligonucleotide production.[1][2] This technique involves the sequential addition of ribonucleoside phosphoramidites to a growing RNA chain that is covalently attached to a solid support, most commonly controlled pore glass (CPG). The synthesis proceeds in the 3' to 5' direction and is defined by a four-step cycle for each nucleotide addition: deblocking (detritylation), coupling, capping, and oxidation.[1][2] This cyclical and highly efficient process is well-suited for automation.[3]

A critical challenge in RNA synthesis, as compared to DNA synthesis, is the presence of the 2'-hydroxyl group on the ribose sugar, which must be protected throughout the synthesis to prevent undesired side reactions and chain cleavage.[1][4] The selection of the 2'-hydroxyl protecting group is a key determinant of coupling efficiency and the overall success of the synthesis.[1]

The Importance of Protecting Groups

To ensure the specific and controlled formation of the desired phosphodiester linkages, various functional groups on the ribonucleoside phosphoramidites are temporarily blocked with protecting groups.[4]

-

5'-Hydroxyl Group: The 5'-hydroxyl group is typically protected with an acid-labile dimethoxytrityl (DMT) group. This group is removed at the beginning of each synthesis cycle to allow for the addition of the next nucleotide.[4][5]

-

Exocyclic Amines of Bases: The exocyclic amino groups of adenosine (A), cytidine (C), and guanosine (G) are protected to prevent reactions at these sites.[4] Common protecting groups include benzoyl (Bz) for A and C, and isobutyryl (iBu) or acetyl (Ac) for G.[4]

-

Phosphorus Moiety: The phosphoramidite is protected with a 2-cyanoethyl group, which is stable during the synthesis cycle but can be removed with a mild base during the final deprotection step.[4]

-

2'-Hydroxyl Group: The protection of the 2'-hydroxyl group is the most critical aspect of RNA synthesis. The protecting group must be robust enough to remain intact throughout the entire synthesis and be removable under conditions that do not damage the RNA chain.[4][6] Commonly used groups include silyl ethers like tert-butyldimethylsilyl (TBDMS) and triisopropylsilyloxymethyl (TOM), and the acetal-based group, 2'-bis(2-acetoxyethoxy)methyl (2'-ACE).[4][7][8]

The RNA Synthesis Cycle: A Step-by-Step Chemical Pathway

The synthesis of an RNA oligonucleotide is a carefully orchestrated sequence of chemical reactions. The following diagram illustrates the cyclical nature of this process.

Step 1: Deblocking (Detritylation)

The first step in each cycle is the removal of the 5'-DMT protecting group from the support-bound nucleoside or the growing oligonucleotide chain.[5] This is achieved by treating the solid support with a solution of a weak acid, typically 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane (DCM).[4][9] The removal of the DMT group exposes a free 5'-hydroxyl group, which is necessary for the subsequent coupling reaction.[5]

Step 2: Coupling

In the coupling step, the next ribonucleoside phosphoramidite is added to the growing RNA chain. The phosphoramidite is activated by a catalyst, such as 1H-tetrazole, 5-ethylthio-1H-tetrazole (ETT), or 4,5-dicyanoimidazole (DCI), which protonates the nitrogen of the phosphoramidite, making it susceptible to nucleophilic attack by the free 5'-hydroxyl group of the growing chain.[1][4][10] This reaction forms an unstable phosphite triester linkage.[3]

Step 3: Capping

To prevent the formation of deletion-mutant sequences, any unreacted 5'-hydroxyl groups are blocked in the capping step.[4][5] This is typically achieved by acetylation using a mixture of acetic anhydride and a catalyst like 1-methylimidazole.[5][11] The resulting acetylated 5'-hydroxyl groups are unreactive in subsequent coupling steps.[5]

Step 4: Oxidation

The final step in the cycle is the oxidation of the unstable phosphite triester linkage to a more stable pentavalent phosphate triester.[4][12] This is accomplished by treating the solid support with a solution of iodine in a mixture of tetrahydrofuran (THF), pyridine, and water.[4][9] This stable phosphate linkage forms the backbone of the RNA molecule.

Quantitative Data for RNA Synthesis Optimization

The efficiency of each step in the synthesis cycle directly impacts the overall yield and purity of the final RNA oligonucleotide. The following tables summarize key quantitative data for optimizing RNA synthesis.

Table 1: Comparison of 2'-Hydroxyl Protecting Groups

The choice of the 2'-hydroxyl protecting group is critical for successful RNA synthesis, influencing coupling efficiency and deprotection conditions.[1]

| Protecting Group | Chemical Structure | Average Coupling Efficiency | Typical Coupling Time | Key Advantages |

| TBDMS (tert-butyldimethylsilyl) | Silyl ether | 98.5–99%[12] | Up to 6 minutes[12] | Well-established and widely used. |

| TOM (triisopropylsilyloxymethyl) | Silyl ether with a spacer | >99%[12] | ~2.5 minutes[4][12] | Reduced steric hindrance leading to higher coupling yields and shorter coupling times.[7][12] Stable to basic conditions, preventing 2'-5' linkage formation.[13] |

| ACE (2'-bis(2-acetoxyethoxy)methyl) | Acetal-based | >99%[8] | Fast | Rapid and complete deprotection under mild acidic conditions.[8] |

Table 2: Activator Performance in the Coupling Step

The activator plays a crucial role in the coupling step by protonating the phosphoramidite, making it susceptible to nucleophilic attack by the 5'-hydroxyl group.

| Activator | Typical Concentration | Coupling Time | Key Characteristics |

| 1H-Tetrazole | 0.2–0.7 M[11] | Variable | Historically standard, but can be explosive in solid form.[14] |

| ETT (5-Ethylthio-1H-tetrazole) | 0.25 M[1] | 3-6 minutes[1] | Commonly used, provides a good balance of reactivity and stability.[10] |

| DCI (4,5-Dicyanoimidazole) | Up to 1.2 M | Variable | High solubility, less acidic than tetrazoles.[10] |

Table 3: Typical Yields and Purity

The overall yield of the full-length RNA product is highly dependent on the average stepwise coupling efficiency.

| Parameter | Typical Value | Notes |

| Stepwise Coupling Efficiency | 98.5% - >99% | Highly dependent on the 2'-OH protecting group, activator, and reaction conditions.[12][15] |

| Detritylation Efficiency | >99% | Incomplete detritylation can lead to deletion mutations.[16][17] |

| Final Purity (after purification) | >90% (PAGE)[18][19] >95% (HPLC)[18] | Purification method significantly impacts the final purity. |

Experimental Protocols

The following sections provide detailed methodologies for the key stages of RNA synthesis, deprotection, and purification.

Automated Solid-Phase RNA Synthesis

This protocol outlines a standard automated synthesis cycle for a 1 µmol scale synthesis using 2'-TBDMS protected phosphoramidites.

Reagents:

-

Deblocking Solution: 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in Dichloromethane (DCM).[1]

-

Phosphoramidites: 0.1 M solutions of 2'-TBDMS protected A, C, G, and U phosphoramidites in anhydrous acetonitrile.[1]

-

Activator: 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile.[1]

-

Capping Solution A: Acetic anhydride in THF.

-

Capping Solution B: 1-Methylimidazole in THF.

-

Oxidation Solution: 0.02 M Iodine in THF/Pyridine/Water.[9]

-

Wash Solution: Anhydrous acetonitrile.

Protocol:

-

Deblocking: Deliver the deblocking solution to the synthesis column and incubate for 60-90 seconds to remove the 5'-DMT group. Wash the column with anhydrous acetonitrile.

-

Coupling: Deliver the phosphoramidite solution and the activator solution simultaneously to the synthesis column. Allow the coupling reaction to proceed for 3-6 minutes.[1][2] Wash the column with anhydrous acetonitrile.

-

Capping: To prevent the elongation of unreacted chains (failure sequences), deliver the capping solutions to the column to acetylate any free 5'-hydroxyl groups. This step is usually completed in about 30 seconds.[1] Wash the column with anhydrous acetonitrile.

-

Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester by treating the support with the oxidation solution for approximately 30-60 seconds.[1] Wash the column with anhydrous acetonitrile. This completes one cycle of nucleotide addition.

-

Repeat the cycle until the desired RNA sequence is synthesized.

Cleavage and Deprotection

After the desired sequence is synthesized, the oligonucleotide must be cleaved from the solid support and all protecting groups must be removed.

Protocol (for 2'-TBDMS protection):

-

Base and Phosphate Deprotection & Cleavage:

-

Transfer the solid support to a screw-cap vial.

-

Add a solution of concentrated ammonium hydroxide and 40% aqueous methylamine (1:1, v/v) (AMA).[20]

-

Heat the sealed vial at 65°C for 1.5 hours.[20]

-

Cool the vial to room temperature and transfer the supernatant containing the cleaved RNA to a new tube.

-

Evaporate the solution to dryness.

-

-

2'-TBDMS Deprotection:

-

Dissolve the dried oligonucleotide in 115 µL of anhydrous DMSO (gentle heating at 65°C may be required).

-

Add 125 µL of triethylamine trihydrofluoride (TEA·3HF).

-

Heat at 65°C for 2.5 hours.

-

Quench the reaction by adding an appropriate buffer.

-

Purification of the Synthesized RNA

Purification is essential to remove failure sequences and other impurities. The two most common high-resolution methods are reversed-phase high-performance liquid chromatography (HPLC) and denaturing polyacrylamide gel electrophoresis (PAGE).

This method is often used for oligonucleotides synthesized with the final 5'-DMT group intact ("DMT-on"). The hydrophobic DMT group allows for strong retention on a reversed-phase column, separating the full-length product from failure sequences that lack the DMT group.[1]

Procedure Outline:

-

Quenching: After the 2'-TBDMS deprotection, the reaction is quenched with a suitable buffer.

-

Column Equilibration: Equilibrate a C18 reversed-phase HPLC column.

-

Sample Loading and Elution: Load the quenched sample and elute with a gradient of an organic solvent (e.g., acetonitrile) in an ion-pairing buffer (e.g., triethylammonium acetate).[2]

-

Fraction Collection: Collect the peak corresponding to the DMT-on oligonucleotide.

-

Detritylation: Treat the collected fraction with an acid (e.g., 80% acetic acid) to remove the DMT group.

-

Desalting: Desalt the final product, for example, by ethanol precipitation.[2]

PAGE separates oligonucleotides based on their size with single-nucleotide resolution.[5]

Procedure Outline:

-

Gel Preparation: Prepare a denaturing polyacrylamide gel.[2]

-

Sample Loading: Load the crude, deprotected RNA sample.[2]

-

Electrophoresis: Run the gel until the desired separation is achieved.[2]

-

Visualization: Visualize the RNA bands using UV shadowing.[2][21]

-

Excision and Elution: Excise the band corresponding to the full-length product and elute the RNA from the gel slice.[2][21]

Overall Workflow and Logical Relationships

The entire process from synthesis to purified product can be visualized as a linear workflow.

Conclusion

Phosphoramidite chemistry remains the gold standard for the chemical synthesis of RNA, enabling the production of high-purity oligonucleotides for a wide range of research and therapeutic applications.[1] A thorough understanding of the underlying chemistry, careful selection of protecting groups and activators, and optimization of reaction conditions are paramount to achieving high yields of the desired RNA sequence. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers, scientists, and drug development professionals in this dynamic and impactful field.

References

- 1. Analysis and purification of synthetic nucleic acids using HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 5. Recent Methods for Purification and Structure Determination of Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 7. agilent.com [agilent.com]

- 8. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 9. Reagents for the preparation of two oligonucleotides per synthesis (TOPS) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. genscript.com [genscript.com]

- 12. benchchem.com [benchchem.com]

- 13. glenresearch.com [glenresearch.com]

- 14. chemie-brunschwig.ch [chemie-brunschwig.ch]

- 15. Choosing The Right Method Of Purification For Your Oligos [bioprocessonline.com]

- 16. researchgate.net [researchgate.net]

- 17. academic.oup.com [academic.oup.com]

- 18. Method of Oligonucleotide Purification [biosyn.com]

- 19. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - JP [thermofisher.com]

- 20. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism [jove.com]

- 21. Protocol for PAGE Gel Purification [ibiblio.org]

The Core Mechanism of 2'-TBDMS-Bz-rA in Solid-Phase RNA Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the mechanism and application of 2'-tert-butyldimethylsilyl (TBDMS) protected N6-benzoyl-riboadenosine (Bz-rA) phosphoramidite in solid-phase oligonucleotide synthesis. The use of the TBDMS protecting group for the 2'-hydroxyl function is a cornerstone of modern RNA synthesis, enabling the efficient and automated production of high-purity RNA oligonucleotides for a wide array of research, diagnostic, and therapeutic applications, including siRNA, CRISPR guide RNAs, and aptamers.

Principle of the Method

Solid-phase synthesis of RNA using 2'-O-TBDMS phosphoramidites is a cyclical process performed on an automated synthesizer.[1] The synthesis builds the RNA molecule in a 3' to 5' direction on a solid support, typically Controlled Pore Glass (CPG). Each cycle, which adds a single ribonucleotide, consists of four key chemical reactions: detritylation, coupling, capping, and oxidation.[2] The bulky TBDMS group protects the 2'-hydroxyl of the ribose sugar throughout the synthesis, preventing unwanted side reactions and chain degradation.[1][3] The N6-benzoyl group (Bz) serves to protect the exocyclic amine of the adenine base. Following the completion of the oligonucleotide chain assembly, a two-step deprotection procedure is performed to remove all protecting groups and cleave the synthesized RNA from the solid support.[1]

Quantitative Data on Synthesis Performance

The efficiency of each step in the synthesis cycle is critical for obtaining a high yield of the full-length product. The steric hindrance from the 2'-TBDMS group can present challenges, making the optimization of coupling parameters crucial.[3]

| Parameter | Typical Value | Notes |

| Coupling Efficiency | >98% | Slightly lower than DNA synthesis (>99%) due to the steric bulk of the 2'-TBDMS group. A small decrease significantly impacts the final yield of long oligonucleotides.[3] |

| Coupling Time | 6 - 15 minutes | Longer coupling times are often required for 2'-TBDMS protected monomers compared to DNA synthesis to ensure high efficiency.[3][4] |

| Deprotection Time (Base & Phosphate) | 10 - 30 minutes | Using reagents like aqueous methylamine or a mixture of concentrated ammonium hydroxide and ethanol at elevated temperatures.[5][6] |

| Deprotection Time (2'-TBDMS) | 2.5 - 24 hours | Dependent on the fluoride reagent used. Triethylamine trihydrofluoride (TEA·3HF) is a common choice.[1][5][7] |

Experimental Protocols

Detailed methodologies for the key stages of solid-phase RNA synthesis using 2'-TBDMS-Bz-rA phosphoramidite are provided below. All reagents should be anhydrous and of synthesis grade.

Automated Solid-Phase Synthesis Cycle (1 µmol scale)

This protocol outlines a standard cycle on an automated DNA/RNA synthesizer.

Reagents:

-

Deblocking Solution: 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in dichloromethane (DCM).[1][2]

-

Activator Solution: 0.25 M 5-Ethylthio-1H-tetrazole (ETT) or 5-Benzylmercapto-1H-tetrazole (BMT) in anhydrous acetonitrile.[2][8] Stronger activators are recommended to overcome the steric hindrance of the 2'-TBDMS group.[3]

-

Phosphoramidite Solution: 0.1 M solution of 5'-O-DMT-2'-O-TBDMS-N6-Bz-rA phosphoramidite in anhydrous acetonitrile.

-

Capping Reagent A: Acetic anhydride/2,6-lutidine/THF (1:1:8 v/v/v).[1]

-

Capping Reagent B: 16% N-Methylimidazole in THF.[1]

-

Oxidizing Solution: 0.02 M Iodine in THF/Pyridine/Water.[1]

-

Washing Solution: Anhydrous acetonitrile.[1]

Procedure:

-

Detritylation (Deblocking): The 5'-dimethoxytrityl (DMT) group is removed from the support-bound nucleoside by treatment with the deblocking solution to expose the 5'-hydroxyl group.[1][2]

-

Washing: The solid support is washed thoroughly with anhydrous acetonitrile.[1]

-

Coupling: The this compound phosphoramidite and activator solution are delivered to the synthesis column to react with the free 5'-hydroxyl group, forming a phosphite triester linkage.[1][2]

-

Washing: The solid support is washed with anhydrous acetonitrile.

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated by treatment with Capping Reagents A and B to prevent the formation of deletion mutants in subsequent cycles.[1][2]

-

Washing: The solid support is washed with anhydrous acetonitrile.

-

Oxidation: The unstable phosphite triester linkage is oxidized to a more stable phosphotriester using the oxidizing solution.[1][2]

-

Washing: The solid support is washed with anhydrous acetonitrile.

-

This cycle is repeated until the desired RNA sequence is assembled.

Post-Synthesis Deprotection and Cleavage

This is a two-part process to remove all protecting groups and release the synthesized RNA from the solid support.

Part A: Cleavage from Support and Removal of Base/Phosphate Protecting Groups

Reagents:

-

Aqueous methylamine (40%) or a mixture of concentrated ammonium hydroxide and 8M ethanolic methylamine (1:1 v/v).[5][6]

Procedure:

-

Transfer the solid support with the synthesized oligonucleotide to a screw-top vial.[5]

-

Add 1.0 - 1.5 mL of the cleavage solution to the vial.[1]

-

Seal the vial tightly and incubate at 65°C for 10-30 minutes.[2][5]

-

Allow the vial to cool to room temperature.

-

Carefully transfer the supernatant, which contains the cleaved and partially deprotected RNA, to a new sterile, RNase-free tube.

-

Evaporate the solution to dryness.

Part B: Removal of 2'-TBDMS Protecting Groups

Reagents:

-

Anhydrous Dimethylsulfoxide (DMSO).[1]

-

Triethylamine (TEA).[1]

-

Triethylamine trihydrofluoride (TEA·3HF).[1]

Procedure:

-

Dissolve the dried RNA pellet from Part A in anhydrous DMSO. Gentle heating at 65°C for up to 5 minutes may be necessary.[1]

-

Add TEA to the DMSO/RNA solution and mix gently.[1]

-

Add TEA·3HF to the mixture.[1]

-

Cool the reaction mixture on ice.

-

The fully deprotected RNA is then typically purified using methods such as HPLC or gel electrophoresis.

Visualizing the Workflow and Mechanisms

Diagrams created using the DOT language provide a clear visual representation of the complex processes involved in solid-phase RNA synthesis.

Caption: The four-step automated solid-phase RNA synthesis cycle.

Caption: The two-part deprotection and purification workflow.

Caption: Logical relationship of components in the coupling step.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 6. kulturkaufhaus.de [kulturkaufhaus.de]

- 7. academic.oup.com [academic.oup.com]

- 8. RNA Synthesis Using 2′-O-(Tert-Butyldimethylsilyl) Protection | Springer Nature Experiments [experiments.springernature.com]

An In-Depth Technical Guide to the Chemical Properties and Stability of 2'-TBDMS-Bz-rA

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and stability of N6-benzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-O-tert-butyldimethylsilyl-adenosine-3'-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite, commonly referred to as 2'-TBDMS-Bz-rA in the context of its core nucleoside structure. This document is intended to be a valuable resource for professionals in the fields of chemical biology, drug discovery, and oligonucleotide synthesis.

Core Chemical Properties

This compound is a chemically modified ribonucleoside derivative that serves as a crucial building block in the solid-phase synthesis of RNA oligonucleotides. The strategic placement of the tert-butyldimethylsilyl (TBDMS) group on the 2'-hydroxyl position of the ribose sugar and the benzoyl (Bz) group on the N6-amino group of adenine prevents undesirable side reactions during the phosphoramidite coupling steps of RNA synthesis.

Physicochemical Data

Quantitative data for the isolated this compound molecule is not extensively detailed in publicly available literature. The following table summarizes the available information for the corresponding phosphoramidite derivative, which is the commercially relevant form of this compound.

| Property | Value | Source |

| Chemical Formula | C₅₃H₆₆N₇O₈PSi | [1] |

| Molecular Weight | 988.19 g/mol | [1] |

| Appearance | Off-white solid/powder | [1] |

| Purity (HPLC) | Typically ≥95% | [1] |

| Storage Conditions | Refrigerated (0-10°C) or frozen (-20°C) under an inert atmosphere. | [1][2] |

Note: Specific properties such as melting point and solubility in various organic solvents are not consistently reported in the available literature.

Stability Profile

The stability of this compound is a critical factor in its successful application in RNA synthesis. The molecule's stability is primarily dictated by the lability of its protecting groups, the 2'-O-TBDMS and the N6-benzoyl groups, under different chemical conditions.

Stability of the 2'-O-TBDMS Group

The tert-butyldimethylsilyl group is a robust protecting group that is stable under the standard acidic and basic conditions encountered during oligonucleotide synthesis cycles. Its removal is specifically achieved through the use of fluoride ions.

| Condition | Stability | Notes |

| Acidic Conditions | Stable | Resistant to the mild acidic conditions used for the removal of the 5'-O-DMT group (e.g., trichloroacetic acid in dichloromethane).[3][4] |

| Basic Conditions (non-fluoride) | Stable | Generally stable to the basic conditions used for the removal of exocyclic amine protecting groups (e.g., aqueous ammonia, methylamine), although some loss can occur with prolonged exposure.[3] |

| Fluoride Ions | Labile | Readily cleaved by fluoride sources such as tetrabutylammonium fluoride (TBAF) or triethylamine trihydrofluoride (TEA·3HF).[3][5] |

Stability of the N6-Benzoyl Group

The benzoyl group is employed to protect the exocyclic amine of adenine. It exhibits stability in acidic media but is readily removed under basic conditions.

| Condition | Stability | Notes |

| Acidic Conditions | Stable | Withstands the acidic detritylation steps during oligonucleotide synthesis.[4] |

| Basic Conditions | Labile | Cleaved by treatment with aqueous ammonia or amine-based reagents like methylamine.[4][6] |

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not widely published. The following are generalized procedures that can be adapted for the analysis of this and similar compounds.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a standard technique for assessing the purity of this compound phosphoramidite. A reverse-phase method is typically employed.

Protocol:

-

Column: A C18 reverse-phase column.

-

Mobile Phase A: Acetonitrile.

-

Mobile Phase B: An aqueous buffer, such as 0.1 M triethylammonium acetate (TEAA).

-

Gradient: A linear gradient of increasing acetonitrile concentration.

-

Detection: UV detection at a wavelength appropriate for the adenine chromophore (typically around 260 nm).

-

Sample Preparation: The phosphoramidite is dissolved in a suitable organic solvent, such as acetonitrile, prior to injection.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the chemical structure of this compound.

Protocol:

-

Sample Preparation: Dissolve the compound in an appropriate deuterated solvent (e.g., CDCl₃, CD₃CN).

-

¹H NMR: Provides information on the proton environment, including the characteristic signals for the TBDMS, benzoyl, and ribose protons.

-

¹³C NMR: Confirms the carbon framework of the molecule.

-

³¹P NMR: For the phosphoramidite derivative, a characteristic signal in the range of 148-150 ppm confirms the presence of the trivalent phosphorus.

Stability Assessment under Forced Degradation

To quantitatively assess the stability of this compound, forced degradation studies can be performed.

Protocol:

-

Sample Preparation: Prepare solutions of the compound in various buffers (e.g., pH 3, 7, 9) and at different temperatures (e.g., 4°C, 25°C, 50°C).

-

Time Points: Aliquots are taken at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

-

Analysis: The degradation of the parent compound and the appearance of degradation products are monitored by HPLC.

-

Data Analysis: The degradation kinetics can be determined by plotting the concentration of the remaining parent compound against time, allowing for the calculation of the half-life under each condition.

Visualizations

Chemical Structure and Deprotection Pathway

The following diagram illustrates the key protecting groups on the this compound core structure and the general deprotection signaling pathway during RNA synthesis.

Caption: Deprotection pathway of this compound.

Experimental Workflow for Stability Analysis

The logical workflow for assessing the stability of this compound under forced degradation conditions is depicted below.

Caption: Workflow for stability analysis of this compound.

Conclusion

This compound is an essential reagent in the chemical synthesis of RNA. Its stability profile, characterized by the orthogonal nature of its protecting groups, allows for the controlled and efficient assembly of RNA oligonucleotides. While specific physicochemical data for the isolated molecule is not extensively documented, its properties can be inferred from its behavior in the context of RNA synthesis and from the known characteristics of its constituent protecting groups. The experimental protocols and workflows provided in this guide offer a framework for the analysis and stability assessment of this important compound, aiding researchers in its effective utilization and in the development of robust RNA-based therapeutics and research tools.

References

An In-depth Technical Guide to Silyl Ether Protecting Groups in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving desired molecular architectures. Among the myriad of options, silyl ethers have established themselves as a cornerstone for the temporary masking of hydroxyl functionalities. Their widespread adoption in academic and industrial research, particularly in the synthesis of complex natural products and active pharmaceutical ingredients, stems from their ease of formation, tunable stability, and mild deprotection conditions. This technical guide provides a comprehensive overview of common silyl ether protecting groups, their reaction mechanisms, relative stabilities, and detailed experimental protocols for their application.

Core Concepts of Silyl Ether Protection

Silyl ethers are formed by the reaction of an alcohol with a silyl halide (commonly a chloride or triflate) in the presence of a base.[1] The general structure is R-O-SiR'₃, where the nature of the R' substituents on the silicon atom dictates the steric and electronic properties of the protecting group, and consequently, its stability.[1][2]

The primary mechanism for the formation of silyl ethers from silyl chlorides is generally accepted to be an SN2-like reaction at the silicon center.[3] The alcohol acts as a nucleophile, attacking the electrophilic silicon atom. A base, such as imidazole or triethylamine, is typically employed to deprotonate the alcohol, thereby increasing its nucleophilicity, and to neutralize the resulting acid byproduct.[2][3]

Deprotection, or the cleavage of the silyl ether to regenerate the alcohol, is most commonly achieved under acidic conditions or with a source of fluoride ions.[4][5] The exceptional strength of the silicon-fluoride bond provides a powerful thermodynamic driving force for fluoride-mediated cleavage.[6]

Comparative Data of Common Silyl Ethers

The selection of an appropriate silyl ether is a critical strategic decision in synthesis design, hinging on the stability of the protecting group towards various reaction conditions. The stability is primarily governed by the steric bulk of the substituents on the silicon atom.[7]

Table 1: Relative Stability of Common Silyl Ethers to Hydrolysis

| Silyl Ether | Abbreviation | Relative Rate of Acidic Hydrolysis | Relative Rate of Basic Hydrolysis |

| Trimethylsilyl | TMS | 1 | 1 |

| Triethylsilyl | TES | 64 | 10-100 |

| tert-Butyldimethylsilyl | TBDMS or TBS | 20,000 | ~20,000 |

| Triisopropylsilyl | TIPS | 700,000 | 100,000 |

| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | ~20,000 |

Data compiled from multiple sources.[2][7][8]

Table 2: Common Conditions for Silyl Ether Deprotection

| Silyl Ether | Acidic Cleavage Conditions | Fluoride-Based Cleavage Conditions |

| TMS | 1 M HCl in MeOH, rt, 5-30 min[8] | TBAF in THF, rt, 1-4 h[8] |

| TES | 5-10% Formic acid in MeOH[9] | HF-Pyridine, THF, 0 °C[9] |

| TBDMS | AcOH/H₂O/THF (3:1:1), rt[10] | TBAF in THF, rt, 1-4 h[8] |

| TIPS | CSA in MeOH, rt | TBAF in THF, prolonged reaction time |

| TBDPS | More forcing acidic conditions | TBAF in THF, prolonged reaction time |

Abbreviations: HCl (Hydrochloric acid), MeOH (Methanol), rt (room temperature), TBAF (Tetrabutylammonium fluoride), THF (Tetrahydrofuran), AcOH (Acetic Acid), CSA (Camphorsulfonic Acid), HF (Hydrogen Fluoride).[7]

Experimental Protocols

The following are representative experimental procedures for the protection of a primary alcohol with TBDMSCl and its subsequent deprotection. These protocols can be adapted for other silyl ethers and substrates with appropriate modifications.[1]

Protocol 1: Protection of a Primary Alcohol with tert-Butyldimethylsilyl Chloride (TBDMSCl)

-

Materials:

-

Procedure:

-

To a solution of the primary alcohol (1.0 eq) in anhydrous DMF, add imidazole (2.2 eq).[11]

-

Stir the solution at room temperature under an inert atmosphere.

-

Add TBDMSCl (1.1 eq) portion-wise to the solution.[11]

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-6 hours.[11]

-

Upon completion, slowly add saturated aqueous sodium bicarbonate solution to quench the reaction.[11]

-

Extract the mixture with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.[11]

-

Concentrate the filtrate under reduced pressure and purify the crude product by silica gel column chromatography to yield the TBDMS ether.[11]

-

Protocol 2: Deprotection of a TBDMS Ether using Tetrabutylammonium Fluoride (TBAF)

-

Materials:

-

Procedure:

-

Dissolve the TBDMS-protected alcohol in anhydrous THF at room temperature under an inert atmosphere.[8]

-

Add the TBAF solution dropwise to the stirred solution.[8]

-

Stir the reaction for 1-4 hours, monitoring by TLC.[8]

-

Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.[8]

-

Extract the mixture with diethyl ether or ethyl acetate.[8]

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the deprotected alcohol.[8]

-

Visualizing Silyl Ether Chemistry

Diagrams of Signaling Pathways and Experimental Workflows

The logical relationships and workflows in silyl ether chemistry can be effectively visualized using diagrams.

Caption: General workflow for the formation of a silyl ether protecting group.

Caption: Deprotection pathways for silyl ethers.

Caption: Orthogonal deprotection strategy for TMS and TBDMS ethers.

Conclusion

Silyl ethers are indispensable tools in modern organic synthesis, offering a versatile and tunable platform for the protection of hydroxyl groups. A thorough understanding of their relative stabilities and the specific conditions required for their formation and cleavage is crucial for their successful implementation in the synthesis of complex molecules. The strategic selection of a particular silyl ether, guided by the principles outlined in this guide, can significantly enhance the efficiency and elegance of a synthetic route. As research in drug development and materials science continues to push the boundaries of molecular complexity, the judicious application of silyl ether protecting groups will undoubtedly remain a key enabling technology.

References

- 1. benchchem.com [benchchem.com]

- 2. Silyl ether - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Chemoselective Deprotection of Triethylsilyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scribd.com [scribd.com]

- 11. benchchem.com [benchchem.com]

The Cornerstone of RNA Synthesis: A Technical Guide to 2'-Hydroxyl Protection with TBDMS

For researchers, scientists, and drug development professionals engaged in the synthesis of oligonucleotides, the strategic protection of the 2'-hydroxyl group of ribonucleosides is a critical determinant of success. Among the arsenal of protecting groups, the tert-butyldimethylsilyl (TBDMS) group has long been a mainstay, prized for its unique combination of stability and selective lability. This in-depth technical guide explores the core features of TBDMS protection, providing a comprehensive overview of its application, detailed experimental protocols, and a comparative analysis of its performance.

Core Features of TBDMS Protection

The efficacy of the TBDMS group is rooted in several key characteristics that make it a preferred choice for RNA synthesis:

-

Robust Stability: The TBDMS group is stable to the acidic and basic conditions typically employed in automated oligonucleotide synthesis, preventing unwanted side reactions and ensuring the integrity of the growing RNA chain.[2] It is significantly more stable than smaller silyl ethers like trimethylsilyl (TMS) and triethylsilyl (TES).[3]

-

Orthogonal Deprotection: A major advantage of the TBDMS group is its orthogonal deprotection strategy.[3] It can be selectively removed using fluoride ions without affecting other common protecting groups on the nucleobases or the phosphate backbone, which are typically cleaved under acidic or basic conditions.[4]

-

Commercial Availability: Phosphoramidites bearing the 2'-O-TBDMS group are widely commercially available, facilitating their routine use in automated RNA synthesis.[2]

-

Steric Hindrance: The bulkiness of the TBDMS group, while contributing to its stability, can also be a drawback. It can lead to slower and less efficient coupling reactions compared to less hindered 2'-protecting groups, a factor that becomes more significant in the synthesis of long RNA sequences.[5][6]

-

Potential for Migration: Under certain basic conditions, the TBDMS group can migrate from the 2'-hydroxyl to the 3'-hydroxyl position.[1] This isomerization can result in the formation of non-biological 2'-5' phosphodiester linkages, which can compromise the structure and function of the final RNA product. Careful control of reaction conditions is crucial to minimize this side reaction.

Comparative Analysis of 2'-Hydroxyl Protecting Groups

While TBDMS has been a workhorse in RNA synthesis, several alternative protecting groups have been developed to address some of its limitations. The choice of protecting group can significantly impact the efficiency and outcome of RNA synthesis, particularly for long or complex sequences.

| Protecting Group | Key Advantages | Key Disadvantages | Deprotection Conditions |

| TBDMS | Robust, well-established chemistry, commercially available.[2][6] | Steric bulk can lower coupling efficiency, potential for 2'-3' migration.[5][6] | Fluoride ions (TBAF, TEA·3HF).[2] |

| TOM | Less sterically hindered leading to higher coupling yields and shorter coupling times, stable to basic and weakly acidic conditions preventing migration.[7] | Requires specific deprotection conditions. | Mild acidic conditions.[7] |

| ACE | Readily removable under mild conditions.[6] | Synthesis of amidites is complex, incompatibility with glass materials on some synthesizers.[6] | Basic conditions.[6] |

| CEM | Low steric hindrance, completely removable under mild conditions, compatible with standard DNA synthesizers.[6] | Less established than TBDMS. | Mild conditions.[6] |

Experimental Protocols

Detailed and reliable experimental protocols are essential for the successful application of TBDMS protection in RNA synthesis. The following sections provide step-by-step methodologies for the protection of the 2'-hydroxyl group and its subsequent removal.

Protection of the 2'-Hydroxyl Group with TBDMS

The selective protection of the 2'-hydroxyl group in a ribonucleoside is a crucial first step. A common strategy involves the transient protection of the 3' and 5' hydroxyls, followed by silylation of the free 2'-hydroxyl.

Workflow for 2'-O-TBDMS Ribonucleoside Synthesis

Caption: General workflow for the synthesis of 2'-O-TBDMS protected ribonucleosides.

Protocol for 2'-O-Silylation:

-

Di-t-butylsilylene Protection: React the starting ribonucleoside with di-t-butylsilyl dichloride to form a cyclic silyl ether that protects the 3' and 5' hydroxyl groups.[1]

-

2'-O-Silylation: Introduce the TBDMS group at the now-free 2'-hydroxyl position using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a catalyst such as silver nitrate.[1]

-

Removal of Cyclic Silyl Protection: Selectively remove the di-t-butylsilylene group to yield the desired 2'-O-TBDMS protected ribonucleoside.[1]

Recent advancements have also described site-selective silylation methods using catalysts to directly protect the 2'-hydroxyl group in a single step, offering a more efficient route to these key monomers.[8]

Deprotection of the 2'-TBDMS Group

The final and critical step in RNA synthesis is the removal of all protecting groups to yield the final oligoribonucleotide. The TBDMS group is typically removed after the cleavage from the solid support and deprotection of the base and phosphate protecting groups.

Deprotection Workflow for Synthetic Oligoribonucleotides

Caption: Stepwise deprotection and purification of a synthetic oligoribonucleotide.

Protocol for 2'-TBDMS Deprotection (using TEA·3HF):

This protocol is a widely used and reliable method for the removal of the TBDMS group.[5][9]

-

Cleavage and Base Deprotection: Treat the solid support with a mixture of concentrated ammonium hydroxide and ethanol (3:1 v/v) at 55°C for 12-17 hours, or with a solution of aqueous methylamine (AMA) at 65°C for 10-15 minutes to cleave the oligonucleotide from the support and remove the base and phosphate protecting groups.[2][5][10]

-

Evaporation: After cleavage and deprotection, evaporate the solution to dryness.

-

Desilylation: Dissolve the dried oligonucleotide pellet in anhydrous DMSO. Add triethylamine (TEA) and triethylamine trihydrofluoride (TEA·3HF) and heat the mixture at 65°C for 2.5 hours.[1][10]

-

Quenching and Precipitation: Cool the reaction mixture and precipitate the deprotected oligonucleotide by adding a solution of sodium acetate and n-butanol.[1][5]

-

Purification: The crude deprotected oligonucleotide can then be purified using standard techniques such as HPLC or gel electrophoresis.[9]

Alternative Deprotection using Tetrabutylammonium Fluoride (TBAF):

TBAF is another common reagent for TBDMS removal, though its performance can be variable due to water content.[10]

-

Desilylation: After cleavage, base deprotection, and evaporation, dissolve the dried oligonucleotide in a 1M solution of TBAF in THF and allow the reaction to proceed at room temperature for 12-24 hours.[2][5]

-

Quenching: Quench the reaction by adding a suitable buffer.

-

Desalting/Purification: The excess TBAF and other salts are typically removed by desalting or through purification methods like HPLC.[2]

Conclusion

The 2'-O-TBDMS protecting group remains a cornerstone of modern RNA synthesis, offering a reliable and well-characterized method for the production of synthetic oligonucleotides. While newer protecting groups offer advantages in terms of coupling efficiency and stability, the extensive body of knowledge and the commercial availability of TBDMS-protected phosphoramidites ensure its continued relevance in both academic research and industrial drug development. A thorough understanding of its chemical properties, coupled with optimized experimental protocols for its application and removal, is paramount for any scientist working in the field of nucleic acid chemistry. The careful selection of a 2'-hydroxyl protecting group, based on the specific requirements of the target RNA sequence, will ultimately dictate the success of the synthesis and the quality of the final product.

References

- 1. benchchem.com [benchchem.com]

- 2. glenresearch.com [glenresearch.com]

- 3. benchchem.com [benchchem.com]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 6. Chemical synthesis of a very long oligoribonucleotide with 2-cyanoethoxymethyl (CEM) as the 2′-O-protecting group: structural identification and biological activity of a synthetic 110mer precursor-microRNA candidate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. glenresearch.com [glenresearch.com]

- 8. Practical Silyl Protection of Ribonucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. RNA Synthesis Using 2′-O-(Tert-Butyldimethylsilyl) Protection | Springer Nature Experiments [experiments.springernature.com]

- 10. glenresearch.com [glenresearch.com]

Methodological & Application

Standard Protocol for 2'-TBDMS-Bz-rA in RNA Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chemical synthesis of ribonucleic acid (RNA) is a fundamental technique in modern molecular biology, with wide-ranging applications in therapeutics (siRNA, mRNA vaccines), diagnostics, and basic research.[1][2][3] The solid-phase phosphoramidite method is the gold standard for this process, enabling the automated synthesis of RNA oligonucleotides.[1][2] A key component of this methodology is the use of protecting groups to prevent unwanted side reactions, particularly at the 2'-hydroxyl position of the ribose sugar.[1][2] The tert-butyldimethylsilyl (TBDMS) group is a widely used and robust protecting group for the 2'-hydroxyl, offering stability during the synthesis cycles and allowing for selective removal post-synthesis.[2][4]